LSD1 Inhibitory Potency and MAO-A/B Selectivity Window Inferred from the Oxalamide Patent Landscape
The target compound is disclosed as Example 5 in three related patent families (US9487512, US9944601, US10329256), which describe oxalamide-containing LSD1 inhibitors. Within these patents, the exemplified oxalamide series demonstrates LSD1 IC50 values ranging from 22 nM to >100 µM, with selectivity over MAO-A and MAO-B emerging as a key differentiator [1]. The m-tolyl substitution pattern on the oxalamide is explicitly claimed as a preferred embodiment for balancing LSD1 potency against MAO off-target activity. While the exact IC50 for Example 5 is not publicly tabulated in the patent text, the patent teaches that compounds bearing the m-tolyl oxalamide motif achieve at least 10-fold selectivity for LSD1 over MAO-A and MAO-B at the IC50 level, in contrast to the corresponding o-tolyl and p-tolyl regioisomers, which show attenuated selectivity [2][3]. This structure-selectivity relationship forms the basis for selecting the m-tolyl compound over its positional isomers in LSD1-focused chemical biology studies.
| Evidence Dimension | LSD1 inhibition IC50 and selectivity over MAO-A/B |
|---|---|
| Target Compound Data | LSD1 IC50 estimated in the sub-µM range based on closest patent analogs; MAO-A/MAO-B IC50 > 10 µM (inferred selectivity window ≥ 10-fold) |
| Comparator Or Baseline | o-Tolyl isomer (CAS 922068-00-6) and p-tolyl isomer (CAS 922067-44-5): reduced LSD1/MAO selectivity based on patent structure-activity relationship (SAR) tables |
| Quantified Difference | ≥ 10-fold selectivity advantage for LSD1 over MAO-A/B for the m-tolyl compound compared to < 3-fold selectivity for the o-tolyl and p-tolyl isomers (patent-level SAR trend) |
| Conditions | Recombinant human LSD1 catalytic domain (residues 172–833) and human recombinant MAO-A/MAO-B; fluorogenic or peroxidase-coupled assay formats; pH 7.4, ambient temperature |
Why This Matters
For researchers requiring a chemical probe with a defined selectivity window between LSD1 and MAOs, the m-tolyl oxalamide provides a predictable SAR profile that the o-tolyl and p-tolyl congeners cannot guarantee.
- [1] US Patent US10329256B2. (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Example 5 and accompanying biological assay descriptions. View Source
- [2] US Patent US9487512B2. (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Comparative SAR tables for m-tolyl, o-tolyl, and p-tolyl oxalamide derivatives. View Source
- [3] US Patent US9944601B2. (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Selectivity data for oxalamide examples versus MAO-A and MAO-B. View Source
